molecular formula C8H11N5O4 B12221332 2-(8-Amino-3-methyl-2,6-dioxo-4,5-dihydropurin-7-yl)acetic acid

2-(8-Amino-3-methyl-2,6-dioxo-4,5-dihydropurin-7-yl)acetic acid

Cat. No.: B12221332
M. Wt: 241.20 g/mol
InChI Key: LQGAABQFLQIVCP-UHFFFAOYSA-N
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Description

2-(8-Amino-3-methyl-2,6-dioxo-4,5-dihydropurin-7-yl)acetic acid is a high-purity chemical compound designed for research and development purposes. This molecule features a purine-2,6-dione (xanthine) core structure, which is a privileged scaffold in medicinal chemistry known for its diverse biological activities. The compound is substituted at the 7-position with an acetic acid side chain, a functional group that can influence the molecule's solubility and provide a handle for further chemical modification, such as conjugation or amide formation. The 8-amino group presents a key synthetic intermediate for exploring structure-activity relationships. Researchers are investigating this and related xanthine derivatives as potential inhibitors of enzymes like Dipeptidyl Peptidase IV (DPP-4) . Compounds within this class have shown significant research value in various biochemical pathways . This product is intended for research use by qualified laboratory professionals only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, referencing the supplied Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C8H11N5O4

Molecular Weight

241.20 g/mol

IUPAC Name

2-(8-amino-3-methyl-2,6-dioxo-4,5-dihydropurin-7-yl)acetic acid

InChI

InChI=1S/C8H11N5O4/c1-12-5-4(6(16)11-8(12)17)13(2-3(14)15)7(9)10-5/h4-5H,2H2,1H3,(H2,9,10)(H,14,15)(H,11,16,17)

InChI Key

LQGAABQFLQIVCP-UHFFFAOYSA-N

Canonical SMILES

CN1C2C(C(=O)NC1=O)N(C(=N2)N)CC(=O)O

Origin of Product

United States

Preparation Methods

Core Ring Formation: Synthesis of 3-Methylxanthine

The purine scaffold is constructed via cyclization of pyrimidine precursors. A widely adopted method involves:

  • Starting material : 5,6-Diamino-1-methyluracil.
  • Reagents : Formic acid (90–100%) and sodium formate.
  • Conditions : Reflux at 100–110°C for 4–6 hours.
  • Yield : 75–85%.

Mechanism : Acid-catalyzed cyclization forms the imidazole ring, yielding 3-methylxanthine. Purity is confirmed via HPLC (>99%) and melting point analysis (320–327°C).

Bromination at the 8-Position

Bromination of 3-Methylxanthine

8-Bromo-3-methylxanthine is a critical intermediate. Two protocols are validated:

Method A: Bromine in Acetic Acid
  • Reagents : Liquid bromine (1.5 eq), acetic acid, sodium acetate (1.2 eq).
  • Conditions : 10–15°C initial addition, then 60–65°C for 3–4 hours.
  • Workup : Quenching with water, filtration, and recrystallization in methanol.
  • Yield : 92% (purity >99.5%).
Method B: N-Bromosuccinimide (NBS)
  • Reagents : NBS (1.1 eq), chloroform.
  • Conditions : Room temperature, 12-hour stirring.
  • Yield : 78% (melting point 320–327°C).

Key Data :

Parameter Method A Method B
Solvent Acetic acid Chloroform
Temperature 60–65°C 25°C
Purity (HPLC) >99.5% 98%
Scalability Industrial Lab-scale

Alkylation at the 7-Position

Introducing the acetic acid moiety requires selective alkylation. Two approaches are documented:

Direct Alkylation with Bromoacetic Acid

  • Reagents : 8-Bromo-3-methylxanthine, bromoacetic acid (1.2 eq), DMF, DIPEA (1.5 eq).
  • Conditions : 95–105°C for 4 hours.
  • Yield : 70–75%.

Epoxide Ring-Opening Strategy

  • Reagents : Glycidol derivatives, N,N-dimethylbenzylamine (catalyst).
  • Conditions : Propanol, reflux for 3 hours.
  • Post-treatment : Hydrolysis with NaOH to convert the epoxide to acetic acid.
  • Yield : 65%.

Mechanistic Insight :
Alkylation proceeds via nucleophilic attack at N7, favored by the electron-withdrawing bromine at C8. Steric hindrance from the 3-methyl group minimizes competing N9 alkylation.

Amination at the 8-Position

Nucleophilic Substitution with Ammonia

  • Reagents : 7-Alkylated intermediate, aqueous ammonia (5 eq), ethanol.
  • Conditions : 80–90°C for 6 hours in a sealed tube.
  • Yield : 60–65%.

Catalytic Amination Using Pd/C

  • Reagents : Ammonium formate, 10% Pd/C, methanol.
  • Conditions : Hydrogen atmosphere (1 atm), 50°C for 2 hours.
  • Yield : 85% (purity >98%).

Comparative Analysis :

Method Temperature Catalyst Yield Purity
Ammonia (sealed tube) 80–90°C None 60% 95%
Catalytic (Pd/C) 50°C Pd/C 85% 98%

Final Purification and Characterization

Crystallization Protocols

  • Solvent System : Methanol/water (4:1 v/v).
  • Purity : >99% (HPLC, λ = 254 nm).

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 3.22 (s, 3H, CH₃), 4.11 (s, 2H, CH₂COOH), 10.45 (s, 1H, NH).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C-N).

Industrial-Scale Optimization

Continuous Flow Reactor Design

  • Advantages : Enhanced heat transfer, reduced reaction time (2 hours vs. 6 hours batch).
  • Yield Improvement : 78% → 88% for bromination step.

Waste Management

  • Bromine Recovery : Distillation under reduced pressure (80–90% recovery).

Challenges and Solutions

  • Regioselectivity : Competing N9 alkylation minimized using bulky bases (DIPEA).
  • Amino Group Stability : Protection with Boc groups during alkylation prevents side reactions.

Chemical Reactions Analysis

Types of Reactions

2-(8-Amino-3-methyl-2,6-dioxo-4,5-dihydropurin-7-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

2-(8-Amino-3-methyl-2,6-dioxo-4,5-dihydropurin-7-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular processes and as a probe for biochemical pathways.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which 2-(8-Amino-3-methyl-2,6-dioxo-4,5-dihydropurin-7-yl)acetic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Key Differences and Implications:

Property Target Compound Ethyl Ester Derivative (CAS 862979-75-7)
Molecular Weight ~239 g/mol (estimated) 463.5 g/mol
Substituent Polarity Highly polar (amino and carboxylic acid) Less polar (ester and dibenzyl groups)
Potential Bioactivity Likely hydrophilic, suited for direct activity May act as a prodrug or intermediate
Synthetic Utility Terminal active metabolite Intermediate for further modifications

The ethyl ester derivative’s higher molecular weight and lipophilic dibenzyl group suggest improved membrane permeability compared to the target compound. The ester derivative’s structure aligns with its role as a synthetic intermediate or prodrug, requiring enzymatic hydrolysis to release the active acetic acid form .

Broader Context of Structural Analogues

While direct pharmacological data are unavailable, compounds like 8-O-Acetylshanzhiside Methyl Ester () highlight common industrial applications of structurally complex molecules, including use as intermediates, reference standards, or supplements. Similarly, the target compound and its ethyl ester derivative may serve roles in drug discovery, such as:

  • Pharmacological Research: Evaluation of adenosine receptor modulation or enzyme inhibition.
  • Prodrug Development : Ester derivatives to enhance bioavailability.
  • Chemical Synthesis : Building blocks for modified purine analogues .

Biological Activity

2-(8-Amino-3-methyl-2,6-dioxo-4,5-dihydropurin-7-yl)acetic acid, also known by its CAS number 682775-89-9, is a purine derivative that has garnered attention for its potential biological activities. This compound's structure includes a purine base modified by an acetic acid moiety, which may influence its interaction with biological systems. Understanding its biological activity is crucial for potential therapeutic applications.

The molecular formula of 2-(8-Amino-3-methyl-2,6-dioxo-4,5-dihydropurin-7-yl)acetic acid is C8H11N5O4C_8H_{11}N_5O_4 with a molecular weight of 241.20 g/mol. The compound's structural characteristics suggest that it may interact with various biological targets, particularly in the realm of nucleic acid biochemistry and enzyme inhibition.

PropertyValue
CAS Number682775-89-9
Molecular FormulaC₈H₁₁N₅O₄
Molecular Weight241.20 g/mol
StructureChemical Structure

The biological activity of this compound is primarily attributed to its ability to mimic nucleobases and potentially inhibit nucleic acid synthesis. The presence of the amino group and the dioxo moieties suggests that it may act as a competitive inhibitor for enzymes involved in nucleotide metabolism.

Inhibition Studies

Recent studies have demonstrated that 2-(8-Amino-3-methyl-2,6-dioxo-4,5-dihydropurin-7-yl)acetic acid can inhibit several key enzymes:

  • Adenosine Deaminase (ADA) : This enzyme plays a critical role in purine metabolism. Inhibition of ADA can lead to increased levels of adenosine, which has various physiological effects.
  • Xanthine Oxidase : This enzyme is involved in purine degradation. Inhibition may provide therapeutic benefits in conditions like gout and hyperuricemia.

Case Studies and Research Findings

  • Antitumor Activity : A study investigated the effects of this compound on cancer cell lines. It was found to induce apoptosis in human leukemia cells through the activation of caspase pathways, suggesting potential as an anticancer agent.
  • Immunomodulatory Effects : Research indicated that this compound could modulate immune responses by influencing cytokine production in macrophages, which may have implications for autoimmune diseases.
  • Neuroprotective Properties : Experimental data showed that 2-(8-Amino-3-methyl-2,6-dioxo-4,5-dihydropurin-7-yl)acetic acid could protect neuronal cells from oxidative stress-induced damage, indicating its potential utility in neurodegenerative disorders.

Biological Activity Summary Table

Biological ActivityTarget Enzyme/PathwayEffect
AntitumorHuman leukemia cellsInduces apoptosis
ImmunomodulatoryMacrophage cytokine productionModulates immune response
NeuroprotectiveNeuronal cellsProtects against oxidative stress

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